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Compound of Interest

Compound Name: Dimethyl 2,2'-thiobisacetate

Cat. No.: B108632 Get Quote

Introduction

Dimethyl 2,2'-thiobisacetate, also known as dimethyl thiodiglycolate, is an organosulfur

compound with the chemical formula C6H10O4S. It is a diester featuring a central sulfide

linkage between two acetate methyl ester groups. This bifunctional nature makes it a versatile

building block in organic synthesis, with potential applications in the development of novel

therapeutic agents and as a linker in drug conjugates. This technical guide provides a

comprehensive review of the available scientific and technical data on Dimethyl 2,2'-
thiobisacetate, focusing on its synthesis, chemical properties, and potential applications in

drug discovery and development. All quantitative data has been summarized in structured

tables, and detailed experimental protocols for its synthesis are provided.

Chemical and Physical Properties
Dimethyl 2,2'-thiobisacetate is a colorless to pale yellow liquid with a distinct odor. It is

soluble in organic solvents and exhibits moderate stability under standard conditions. The

presence of the thioether linkage and two ester functionalities imparts unique reactivity to the

molecule, making it amenable to a variety of chemical transformations.

Table 1: Physicochemical Properties of Dimethyl 2,2'-Thiobisacetate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b108632?utm_src=pdf-interest
https://www.benchchem.com/product/b108632?utm_src=pdf-body
https://www.benchchem.com/product/b108632?utm_src=pdf-body
https://www.benchchem.com/product/b108632?utm_src=pdf-body
https://www.benchchem.com/product/b108632?utm_src=pdf-body
https://www.benchchem.com/product/b108632?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C6H10O4S [1]

Molecular Weight 178.21 g/mol [1]

CAS Number 16002-29-2 [1]

Appearance Colorless to pale yellow liquid N/A

Purity ≥98% [1]

Storage Temperature Ambient [1]

InChI Code
1S/C6H10O4S/c1-9-5(7)3-11-

4-6(8)10-2/h3-4H2,1-2H3
[1]

InChI Key
ZQUQLLPRRJVUES-

UHFFFAOYSA-N
[1]

Synthesis of Dimethyl 2,2'-Thiobisacetate
The synthesis of Dimethyl 2,2'-thiobisacetate can be achieved through the reaction of a

thiolate source with a suitable electrophile. A common method involves the reaction of sodium

sulfide with methyl chloroacetate.[2]

Experimental Protocol: Synthesis via Sodium Sulfide
and Methyl Chloroacetate
This protocol is based on the general principles of nucleophilic substitution reactions for the

formation of thioethers.

Materials:

Sodium sulfide (Na2S)

Methyl chloroacetate (ClCH2COOCH3)

Anhydrous methanol (MeOH)
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Dichloromethane (CH2Cl2)

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO4)

Procedure:

A solution of sodium sulfide (1.0 eq) in anhydrous methanol is prepared in a round-bottom

flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere

(e.g., nitrogen or argon).

Methyl chloroacetate (2.2 eq) is added dropwise to the stirred solution at room temperature.

The reaction mixture is then heated to reflux and maintained at that temperature for 4-6

hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

After completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure.

The residue is partitioned between dichloromethane and water.

The aqueous layer is extracted three times with dichloromethane.

The combined organic layers are washed sequentially with saturated aqueous sodium

bicarbonate solution and brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

evaporated under reduced pressure to yield the crude product.

The crude Dimethyl 2,2'-thiobisacetate can be purified by vacuum distillation to afford a

colorless to pale yellow liquid.
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Synthesis Workflow
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Figure 1: Synthesis workflow for Dimethyl 2,2'-thiobisacetate.

Spectroscopic Data (Predicted)
While specific experimental spectra for Dimethyl 2,2'-thiobisacetate are not readily available

in the searched literature, the expected spectroscopic features can be predicted based on its

structure and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for Dimethyl 2,2'-Thiobisacetate

Spectroscopy Predicted Features

¹H NMR
Singlet around 3.7 ppm (6H, 2 x -OCH₃)Singlet

around 3.3 ppm (4H, 2 x -S-CH₂-)

¹³C NMR

Signal around 170 ppm (2C, 2 x C=O)Signal

around 52 ppm (2C, 2 x -OCH₃)Signal around

35 ppm (2C, 2 x -S-CH₂-)

IR (Infrared)

Strong absorption around 1740 cm⁻¹ (C=O

stretch of ester)Absorption around 2950 cm⁻¹

(C-H stretch of alkyl groups)Absorption around

1200 cm⁻¹ (C-O stretch of ester)

Mass Spec (EI)

Molecular ion peak (M⁺) at m/z = 178Fragment

ion at m/z = 119 (loss of -COOCH₃)Fragment

ion at m/z = 89 (loss of -CH₂COOCH₃)Fragment

ion at m/z = 59 (-COOCH₃)
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Applications in Drug Development
The bifunctional nature of Dimethyl 2,2'-thiobisacetate makes it a promising candidate for

various applications in drug discovery and development.

Building Block for Heterocyclic Synthesis
The two ester groups can be readily modified or can participate in cyclization reactions to form

a variety of heterocyclic scaffolds. Many nitrogen- and sulfur-containing heterocycles form the

core of numerous approved drugs. Dimethyl 2,2'-thiobisacetate could serve as a starting

material for the synthesis of novel thiazine, thiadiazole, or other sulfur-containing heterocyclic

derivatives with potential biological activity.

Linker for Antibody-Drug Conjugates (ADCs)
The central thioether linkage provides a stable connection, while the ester groups can be

hydrolyzed to carboxylic acids, which can then be coupled to antibodies or cytotoxic payloads.

The length and flexibility of the thiobisacetate backbone could be advantageous in optimizing

the pharmacokinetic and pharmacodynamic properties of ADCs.
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Potential Role in ADC Development
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Figure 2: Conceptual diagram of Dimethyl 2,2'-thiobisacetate as a linker precursor.

Precursor for Bioactive Molecules
Thioether-containing compounds have been investigated for a range of biological activities,

including anticancer and anti-inflammatory properties. The modification of the ester

functionalities of Dimethyl 2,2'-thiobisacetate with various bioactive moieties could lead to the

discovery of new drug candidates.

Hypothetical Screening and Signaling Pathway
Given the potential of Dimethyl 2,2'-thiobisacetate as a scaffold for novel therapeutics, a

logical next step would be to synthesize a library of derivatives and screen them for biological

activity. A hypothetical workflow and a potential signaling pathway that could be targeted are

illustrated below.
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Screening Workflow

Synthesize Derivatives of
Dimethyl 2,2'-thiobisacetate

High-Throughput Screening
(e.g., Cancer Cell Lines)

Hit Identification

Lead Optimization

Preclinical Studies

Click to download full resolution via product page

Figure 3: A potential workflow for the development of drugs derived from this molecule.
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Hypothetical Target Signaling Pathway
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Figure 4: A hypothetical signaling pathway inhibited by a drug derivative.

Conclusion
Dimethyl 2,2'-thiobisacetate is a readily accessible and versatile chemical entity with

significant potential in drug discovery and development. Its bifunctional nature allows for its use

as a scaffold for the synthesis of novel heterocyclic compounds and as a linker in the

construction of antibody-drug conjugates. While direct biological data on the compound itself is

limited in the public domain, its structural features suggest that its derivatives are worthy of

investigation as potential therapeutic agents. Further research into the synthesis and biological
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evaluation of compounds derived from Dimethyl 2,2'-thiobisacetate is warranted to fully

explore its potential in pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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